molecular formula C24H27ClN2O4 B2833129 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one CAS No. 921162-36-9

3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2833129
CAS No.: 921162-36-9
M. Wt: 442.94
InChI Key: QISMBMBZJFYXGM-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one (hereafter referred to as the "target compound") is a synthetic coumarin derivative with a complex substitution pattern. Its structure includes:

  • A 4-chlorophenyl group at the 3-position of the chromen-4-one core.
  • A 2-methyl group at the 2-position.
  • A 7-ethoxy linker connected to a 4-(2-hydroxyethyl)piperazine moiety at the 7-position.

The compound’s molecular formula is C₂₃H₂₆ClN₂O₄⁺, with a molecular weight of 429.92 g/mol .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4/c1-17-23(18-2-4-19(25)5-3-18)24(29)21-7-6-20(16-22(21)31-17)30-15-13-27-10-8-26(9-11-27)12-14-28/h2-7,16,28H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMBMBZJFYXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Substituent Position and Linker Length

Target Compound vs. 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 846062-69-9)

  • Key Differences :
  • The analogue has a hydroxy group at position 7 (vs. ethoxy linker in the target compound).
  • A piperazinylmethyl group at position 8 (vs. position 7 in the target compound).
  • A trifluoromethyl group at position 2 (vs. methyl group in the target compound).
    • Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the hydroxy group at position 7 may reduce bioavailability due to higher polarity .

Target Compound vs. 4-[3-(4-Benzyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4a)

  • Key Differences :
  • A propoxy linker (vs. ethoxy in the target compound).
  • A benzyl-substituted piperazine (vs. hydroxyethyl-piperazine in the target compound).
  • Phenyl and methoxy groups at positions 3 and 7, respectively.
    • Impact : The propoxy linker provides greater conformational flexibility, and the benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration .
Piperazine Substitutions
Compound Piperazine Substituent Molecular Weight (g/mol) Reference
Target Compound 2-Hydroxyethyl 429.92
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 4-Methyl 349.84
4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) 2-Hydroxybenzyl 517.57

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